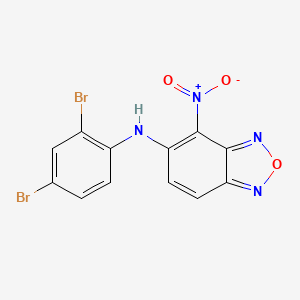![molecular formula C16H24N2O3 B5140483 N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide](/img/structure/B5140483.png)
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide, also known as IAA-94, is a pharmacological agent that has been widely used in scientific research. It belongs to the class of hydrazide compounds and is a potent inhibitor of the volume-regulated anion channel (VRAC).
Mécanisme D'action
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide acts as a non-specific inhibitor of VRAC. It binds to the channel pore and blocks the flow of anions through the channel. This results in a decrease in cell volume and an increase in intracellular chloride concentration. The inhibition of VRAC by N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to have a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and modulate the activity of ion channels and transporters. N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has also been shown to inhibit the release of neurotransmitters and cytokines from cells.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide is a potent and specific inhibitor of VRAC, making it a valuable tool in scientific research. Its use has led to significant advances in our understanding of the physiological and pathological roles of VRAC. However, N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has some limitations. It is a non-specific inhibitor of VRAC, and its use can lead to off-target effects. Additionally, its potency can vary depending on the cell type and experimental conditions.
Orientations Futures
There are many future directions for the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in scientific research. One direction is the development of more specific inhibitors of VRAC. Another direction is the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in the treatment of diseases that are associated with VRAC dysfunction, such as cancer and cystic fibrosis. Additionally, the use of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide in combination with other drugs may lead to more effective treatments for these diseases.
Méthodes De Synthèse
The synthesis of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide involves the reaction of 4-isopropylphenol with acetyl chloride to form 4-isopropylphenyl acetate. This intermediate is then reacted with 2,2-dimethylpropanohydrazide in the presence of triethylamine to obtain N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide. The purity of N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been widely used in scientific research as a tool to study the VRAC. VRAC is a ubiquitous ion channel that is involved in the regulation of cell volume, cell proliferation, and apoptosis. N'-[(4-isopropylphenoxy)acetyl]-2,2-dimethylpropanohydrazide has been shown to be a potent inhibitor of VRAC, and its use has led to significant advances in our understanding of the physiological and pathological roles of VRAC.
Propriétés
IUPAC Name |
2,2-dimethyl-N'-[2-(4-propan-2-ylphenoxy)acetyl]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)21-10-14(19)17-18-15(20)16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCZIADJNCSNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NNC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-N'-{[4-(propan-2-yl)phenoxy]acetyl}propanehydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)


![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)
![N-[2-(tert-butylthio)ethyl]-4-methylbenzamide](/img/structure/B5140450.png)
![2-[2-(isopropylthio)-1,3-benzothiazol-6-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5140458.png)
![tetrahydro-2-furanylmethyl 6-{[(4-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B5140463.png)
![butyl 4-[(3-propoxybenzoyl)amino]benzoate](/img/structure/B5140464.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-[(5-isobutyl-2-thienyl)methyl]methanamine](/img/structure/B5140488.png)
![N,N-diethyl-3-methyl-4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B5140494.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B5140501.png)
![3-[(2-chlorobenzyl)oxy]benzonitrile](/img/structure/B5140504.png)
![2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5140506.png)